molecular formula C7H4FIO B1311838 4-Fluoro-3-iodobenzaldehyde CAS No. 227609-88-3

4-Fluoro-3-iodobenzaldehyde

Cat. No. B1311838
M. Wt: 250.01 g/mol
InChI Key: DGUYWJGDFCRUHC-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H4FIO . It has a molecular weight of 250.01 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of 4-Fluoro-3-iodobenzaldehyde involves two stages . In the first stage, a mixture of 4-fluoro-3-iodotoluene and N-Bromosuccinimide (NBS) in CCl4 is refluxed under N2 with benzoyl peroxide for 3 hours . The reaction mixture is then cooled to room temperature and filtered through celite, washed with benzene . In the second stage, the resulting benzylbromide is heated with NaHCO3 solid in DMSO at 120°C for 90 minutes . The reaction mixture is then cooled to room temperature, quenched with water, extracted with Et2O, and washed with water, brine . The organic layer is dried with Na2SO4, concentrated in vacuo . MPLC purification provides the titled compound as a colorless oil which solidifies over time .


Molecular Structure Analysis

The IUPAC name of 4-Fluoro-3-iodobenzaldehyde is 4-fluoro-3-iodobenzaldehyde . The InChI code is 1S/C7H4FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H . The InChI key is DGUYWJGDFCRUHC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Fluoro-3-iodobenzaldehyde is a solid at room temperature . It has a molecular weight of 250.01 . The compound should be stored at 2-8°C in a dark place under an inert atmosphere . The boiling point is 65-67°C .

Scientific Research Applications

Synthesis Processes

4-Fluoro-3-iodobenzaldehyde has been employed in various synthesis processes. For instance, Zhao Wenxian and colleagues utilized it in the synthesis of 4-Fluoro-3-phenoxybenzaldehyde through the Sommelet reaction, achieving high yield and purity (Zhao Wenxian, Wang Min-can, Liu Lantao, 2005). Similarly, Wang Bao-jie reported a simplified method for synthesizing 3-fluoro-4-methoxybenzaldehyde, highlighting the reduced cost and environmental impact (Wang Bao-jie, 2006).

Antioxidant Activity

Research by Ahmed O. H. El Nezhawy et al. involved using 4-Fluorobenzaldehyde, a related compound, to prepare thiazolidin-4-one derivatives. Many of these compounds exhibited promising antioxidant activity (Ahmed O. H. El Nezhawy et al., 2009).

Chemical Reactions Under Specific Conditions

E. Bálint and team explored the arylation of iodophenols with 2-Fluorobenzaldehyde under microwave conditions, demonstrating the potential of fluoro-substituted benzaldehydes in facilitating specific chemical reactions (E. Bálint et al., 2013).

Study of Molecular Structure

The molecular structure of related compounds like 3-iodobenzaldehyde has been extensively studied, providing insights into the behavior of similar molecules like 4-Fluoro-3-iodobenzaldehyde. Glidewell et al. analyzed the crystal structure of 3-iodobenzaldehyde 2,4-dinitrophenylhydrazone, highlighting the importance of specific interactions in determining molecular arrangement (C. Glidewell et al., 2004).

Applications in Cancer Research

Fluorinated benzaldehydes, like the one , have been synthesized for use in anticancer research. Lawrence et al. described the synthesis of fluorinated analogues of combretastatin A-4, an anticancer compound, using similar molecules (N. Lawrence et al., 2003).

Bioconversion Studies

The fungus Bjerkandera adusta was tested for its bioconversion potential with fluorinated aromatic compounds. Although this specific study did not use 4-Fluoro-3-iodobenzaldehyde, it highlights the relevance of fluorinated compounds in biological systems (F. R. Lauritsen, A. Lunding, 1998).

Fluorescence Studies

Fluorophores based on benzaldehydes have been studied for their unique fluorescence properties, which could be relevant to the study of 4-Fluoro-3-iodobenzaldehyde. Yohei Okada and colleagues developed water-soluble solvatochromic fluorophores, demonstrating the utility of such compounds in chemical biology (Yohei Okada, M. Sugai, K. Chiba, 2016).

Safety And Hazards

4-Fluoro-3-iodobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ . Safety precautions include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-fluoro-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUYWJGDFCRUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437902
Record name 4-Fluoro-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-iodobenzaldehyde

CAS RN

227609-88-3
Record name 4-Fluoro-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-iodobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The product from Example 30B (6.4 g, 26 mmol) in chloroform (300 mL) was treated with manganese dioxide (4.5 g, 50 mmol), stirred overnight, treated with an additional portion of manganese dioxide (2.25 g), stirred overnight, filtered and concentrated. The residue was purified by flash chromatography over silica gel (ethyl acetate/hexane 1:4) to provide 1.9 g of the title compound.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One
Quantity
2.25 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The product from Example 12B (6.4 g, 26 mmol) in chloroform (300 mL) was treated with manganese dioxide (4.5 g, 50 mmol), stirred overnight, treated with an additional portion of manganese dioxide (2.25 g), stirred overnight, filtered and concentrated. The residue was purified by flash chromatography over silica gel (ethyl acetate/hexane 1:4) to provide 1.9 g of the title compound. 1H NMR (300 MHz, CDCl3) δ 7.23 (t, 1H), 7.89 (m, 1H), 8.32 (dd, 1H), 9.91 (s, 1H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One
Quantity
2.25 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Karmakar, RY Nimje, A Silamkoti… - … Process Research & …, 2021 - ACS Publications
… To a solution of 4-fluoro-3-iodobenzaldehyde 17 (5 g, 20 mmol) and (2-carboxyethyl)triphenylphosphonium bromide (10 g, 30 mmol) in tetrahydrofuran (80 mL) at −78 C was added …
Number of citations: 7 pubs.acs.org
L Kraszkiewicz, M Sosnowski, L Skulski - Synthesis, 2006 - thieme-connect.com
Deactivated arenes were mono-or diiodinated with strong electrophilic I+ reagents, which were prepared from NaIO 4 and either I 2 or KI in concentrated H 2 SO 4 (minimum 95% by …
Number of citations: 52 www.thieme-connect.com
I Drizin, RJ Altenbach, SA Buckner… - Bioorganic & medicinal …, 2004 - Elsevier
… 3-Amino-2-methyl-5(2H)-isoxazolone (0.086 g, 0.75 mmol), 4-fluoro-3-iodobenzaldehyde 21 (0.19 g, 0.75 mmol) and 2H-pyran-3,5(4H,6H)-dione (0.085 g, 0.75 mmol) were processed …
Number of citations: 39 www.sciencedirect.com
WA Carroll, RJ Altenbach, H Bai, JD Brioni… - Journal of medicinal …, 2004 - ACS Publications
… 1:4) to provide 1.9 g of 4-fluoro-3-iodobenzaldehyde: 1 H NMR (CDCl 3 ) δ 7.23 (t, 1H), 7.89 (m, 1H), 8.32 (dd, 1H), 9.91 (s, 1H). 4-Fluoro-3-iodobenzaldehyde (0.25 g, 1.0 mmol) was …
Number of citations: 51 pubs.acs.org
RJ Altenbach, ME Brune, SA Buckner… - Journal of medicinal …, 2006 - ACS Publications
Structure−activity relationships were investigated on the tricyclic dihydropyridine (DHP) K ATP openers 9-(3-bromo-4-fluorophenyl)-5,9-dihydro-3H,4H-2,6-dioxa-4-azacyclopenta[b]…
Number of citations: 33 pubs.acs.org
W Li, GS Wayne, JE Lallaman, SJ Chang… - The Journal of …, 2006 - ACS Publications
… The required 4-fluoro-3-iodobenzaldehyde (5) was synthesized in 55% isolated yield employing a direct iodination approach using N-iodosuccinimide (NIS) in AcOH/H 2 SO 4 at 40 C, …
Number of citations: 21 pubs.acs.org

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